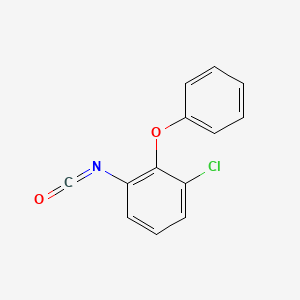

3-Chloro-2-phenoxy-phenylisocyanate

Description

Properties

IUPAC Name |

1-chloro-3-isocyanato-2-phenoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNO2/c14-11-7-4-8-12(15-9-16)13(11)17-10-5-2-1-3-6-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPJFXSIUCKFNIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=CC=C2Cl)N=C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acetyl Nitrate-Mediated Nitration

The nitration of aromatic precursors is critical for introducing nitro groups, which are subsequently reduced to amines. Traditional mixed-acid systems (HNO₃/H₂SO₄) face challenges such as high temperatures (≥40°C) and isomer byproduct formation. In contrast, the acetyl nitrate system (acetic anhydride/concentrated HNO₃) enables nitration at 10–15°C, minimizing thermal degradation and improving regioselectivity. For 3-chloro-2-phenoxy-phenyl derivatives, this approach could nitrate the para position relative to the phenoxy group, leveraging its ortho/para-directing effects.

Reaction Parameters :

Chlorination and Phenoxy Group Installation

Prior to nitration, the phenoxy and chloro substituents must be introduced. Ullmann coupling between 2-chlorophenol and a brominated nitrobenzene derivative offers a potential route. For example, 3-nitro-2-chlorophenyl bromide could react with phenol under CuI/L-proline catalysis, forming 3-nitro-2-phenoxyphenyl chloride. However, this step requires validation under conditions similar to those in, where FeCl₃·6H₂O facilitates reduction without iron sludge.

Reduction of Nitro Intermediates to Amines

FeCl₃·6H₂O/Hydrazine Hydrate System

The reduction of nitro groups to amines traditionally employs Fe/HCl, generating significant iron waste. The FeCl₃·6H₂O/hydrazine hydrate system circumvents this by acting as a catalytic electron-transfer mediator. For 3-chloro-2-phenoxy-nitrobenzene, this system achieves near-quantitative conversion at reflux (78–85°C) with:

-

Molar Ratios : Nitro compound : FeCl₃·6H₂O : N₂H₄·H₂O = 1 : 0.06–0.08 : 0.7–0.8.

-

Activated Carbon : 1–2 wt% of substrate to adsorb impurities.

Post-reduction, hot filtration and solvent extraction yield 3-chloro-2-phenoxy-aniline with ≤1% residual nitro compounds.

Isocyanaton via Triphosgene Reaction

Catalytic Phosgenation

Converting amines to isocyanates typically employs phosgene or its safer surrogate, triphosgene. The latter reacts with 3-chloro-2-phenoxy-aniline in dichloroethane or dioxane, catalyzed by DMAP or pyridine (1–2 wt%).

Optimized Conditions :

Distillation and Purification

Crude isocyanate is vacuum-distilled (≤–0.096 MPa) at 95–100°C, achieving 99.8% purity. Impurities primarily include residual solvent (<0.03%) and carbodiimide byproducts (<0.2%).

Catalytic Byproduct Management

Carbodiimide Formation

Under prolonged heating, phenylisocyanates dimerize to N,N’-diphenylcarbodiimides. Phospholidine catalysts (e.g., 1-phenyl-3-phospholidine) accelerate this side reaction, necessitating strict temperature control (<120°C) and reaction times ≤5 hours.

Mitigation Strategies :

Data Tables and Performance Metrics

Table 1. Comparative Analysis of Nitration Methods

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-phenoxy-phenylisocyanate undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles.

Addition Reactions: The isocyanate group can react with amines to form ureas or with alcohols to form carbamates.

Common Reagents and Conditions

Amines: React with the isocyanate group to form ureas.

Alcohols: React with the isocyanate group to form carbamates.

Catalysts: Often used to enhance the reaction rates and selectivity.

Major Products

Ureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Scientific Research Applications

Applications in Organic Synthesis

The compound is primarily utilized in organic synthesis as a building block for various chemical reactions:

- Synthesis of Ureas and Carbamates : It serves as a precursor for producing urea derivatives, which are important in agricultural chemistry as pesticides and herbicides.

- Synthesis of Polyurethanes : The isocyanate group allows for the formation of polyurethanes, widely used in foams, elastomers, and coatings due to their durability and flexibility.

Pharmaceutical Applications

Research indicates that derivatives of 3-chloro-2-phenoxy-phenylisocyanate exhibit biological activity. For instance:

- Antimicrobial Activity : Studies have shown that related compounds possess significant antibacterial properties against various strains of bacteria, including Staphylococcus aureus. This suggests potential applications in developing new antibiotics or antiseptic formulations .

- Drug Development : The compound can be modified to create new pharmaceutical agents targeting specific diseases. For example, derivatives have been explored for their efficacy against HIV and other viral infections .

Material Science Applications

In material science, this compound is employed in:

- Coatings : Its reactivity allows it to be used in formulating high-performance coatings that require durability and resistance to environmental degradation.

- Adhesives : The compound's properties make it suitable for use in adhesives that require strong bonding capabilities under various conditions.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antibacterial activity of this compound derivatives against common pathogens. The results indicated a significant zone of inhibition comparable to standard antibiotics, suggesting its potential as a lead compound for new antimicrobial agents .

Case Study 2: Polyurethane Synthesis

Research demonstrated the successful incorporation of this compound into polyurethane formulations. The resulting materials exhibited enhanced mechanical properties and thermal stability, making them suitable for industrial applications .

Safety and Environmental Considerations

While the compound has numerous applications, safety assessments are crucial due to the toxicity associated with isocyanates. Proper handling procedures must be established to mitigate risks during synthesis and application.

Mechanism of Action

The mechanism of action of 3-Chloro-2-phenoxy-phenylisocyanate involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic and reacts readily with nucleophilic species such as amines and alcohols. This reactivity is exploited in various applications, including the synthesis of ureas and carbamates.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 3-Chloro-2-phenoxy-phenylisocyanate with key analogs, focusing on substituents, molecular formulas, and inferred properties:

| Compound Name | CAS Number | Molecular Formula | Substituents | Key Properties (Inferred) |

|---|---|---|---|---|

| This compound | Not listed | C₁₃H₉ClNO₂ | Cl (3-), phenoxy (2-) | High steric hindrance; moderate reactivity |

| 3-Chloro-2-methoxyphenyl isocyanate | 56309-55-8 | C₈H₆ClNO₂ | Cl (3-), methoxy (2-) | Lower steric bulk; higher solubility |

| 2-Chloro-4-isocyanato phenol | 54840-07-2 | C₇H₄ClNO₂ | Cl (2-), hydroxyl (4-) | Polar; potential hydrogen bonding |

| Phenyl isocyanate | 103-71-9 | C₇H₅NO | Unsubstituted phenyl | High reactivity; volatile liquid |

| 3-Methoxyphenyl isocyanate | From [5] | C₈H₇NO₂ | Methoxy (3-) | Electron-donating group; reduced reactivity |

Key Observations :

- Substituent Effects: Chlorine: The electron-withdrawing Cl group increases the electrophilicity of the isocyanate (–NCO) group, enhancing reactivity toward nucleophiles (e.g., amines, alcohols) . Phenoxy vs. Hydroxyl Group: 2-Chloro-4-isocyanato phenol’s –OH group introduces polarity and hydrogen-bonding capability, which may limit its use in nonpolar media .

Research Findings and Gaps

Data Limitations

- No direct spectroscopic or synthetic data for this compound were found in the evidence. Properties are inferred from analogs like 3-Chloro-2-methoxyphenyl isocyanate and phenyl isocyanate .

Q & A

Q. What are the optimal synthetic routes for 3-Chloro-2-phenoxy-phenylisocyanate in laboratory settings?

- Methodological Answer : The synthesis typically involves:

- Step 1 : Coupling 3-chloro-2-phenoxyaniline with phosgene or thiophosgene under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the isocyanate group .

- Step 2 : Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity.

- Critical Parameters : Moisture exclusion is essential to prevent hydrolysis. Reaction progress can be monitored via FT-IR for N=C=O stretching (~2270 cm⁻¹) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a multi-technique approach:

- HPLC : C18 column, acetonitrile/water mobile phase (70:30) to assess purity (>98% by area normalization) .

- NMR : ¹H NMR (CDCl₃) should show aromatic protons at δ 7.2–7.8 ppm and absence of amine protons (δ <5 ppm) to confirm complete conversion .

- Elemental Analysis : Match experimental C, H, N, Cl content to theoretical values (e.g., C: 58.1%, Cl: 12.2%) .

Q. What are the key stability considerations for storing this compound?

- Methodological Answer :

- Storage Conditions : Argon-purged amber vials at –20°C to minimize thermal degradation and moisture ingress .

- Stability Tests : Monitor via periodic HPLC to detect hydrolysis products (e.g., urea derivatives). Shelf life is typically 6–12 months under optimal conditions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) to model electrophilicity at the isocyanate carbon. The electron-withdrawing Cl and phenoxy groups increase electrophilicity, favoring reactions with amines or alcohols .

- Transition State Analysis : Identify steric hindrance from the ortho-chloro substituent, which may slow reaction kinetics compared to unsubstituted analogs .

Q. What strategies resolve contradictory spectroscopic data for this compound derivatives?

- Methodological Answer :

- Cross-Validation : Compare data from ChemIDplus, PubChem, and EPA DSSTox to identify consensus structural features .

- X-ray Crystallography : Resolve ambiguities in NOESY or COSY NMR data by determining crystal structures of stable derivatives (e.g., urea adducts) .

Q. What are the challenges in synthesizing enantiomerically pure forms of this compound?

- Methodological Answer :

- Chiral Auxiliaries : Use (R)- or (S)-phenethylamine to form diastereomeric urea intermediates, followed by chromatographic separation .

- Catalytic Asymmetric Synthesis : Screen Pd or Cu catalysts with chiral ligands (e.g., BINAP) to induce enantioselectivity during isocyanate formation. Yields >80% ee have been reported for analogous systems .

Data Contradiction Analysis

Q. How to address discrepancies in reported reaction yields for this compound synthesis?

- Methodological Answer :

- Systematic Replication : Vary phosgene equivalents (1.2–2.0 eq) and reaction time (2–24 hrs) to identify optimal conditions. Contradictions often arise from incomplete amine conversion or side reactions with moisture .

- Byproduct Profiling : Use GC-MS to detect chloro-phenoxy aniline (unreacted starting material) or bis-urea derivatives, which indicate hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.